molecular formula C20H19FN4O5S B11140030 2-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-6-(2-furyl)-3(2H)-pyridazinone

2-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-6-(2-furyl)-3(2H)-pyridazinone

Cat. No.: B11140030
M. Wt: 446.5 g/mol
InChI Key: XWXHXSDWOPRMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-6-(2-furyl)-3(2H)-pyridazinone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and is substituted with a fluorophenyl group, a sulfonyl piperazine moiety, and a furan ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-6-(2-furyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the furan ring: This step involves the functionalization of the pyridazinone core with a furan ring through a coupling reaction.

    Attachment of the sulfonyl piperazine moiety: This is typically done via a nucleophilic substitution reaction, where the piperazine ring is introduced to the pyridazinone core.

    Incorporation of the fluorophenyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-6-(2-furyl)-3(2H)-pyridazinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and amines can be used under appropriate conditions (e.g., basic or acidic medium, elevated temperature).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including condensation and functional group modifications. The structure features a pyridazinone core, which is known for its diverse biological activities. The presence of a piperazine moiety enhances its pharmacological properties by improving solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazinone derivatives, including the target compound. For instance, a study evaluating various pyrazolo[3,4-d]pyridazinone derivatives showed significant inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. The compound demonstrated potent activity against FGFR dysregulation, leading to reduced cell proliferation in cancer models .

Table 1: Antitumor Efficacy of Pyridazinone Derivatives

CompoundTargetIC50 (nmol/L)TGI (%) at 50 mg/kg
10hFGFR1114.591.6
1FGFR1Not specifiedNot specified

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in cancer signaling pathways. Structure-activity relationship (SAR) studies indicate that modifications to the pyridazinone scaffold can enhance selectivity and potency against specific targets .

Neuropharmacology

Some derivatives of pyridazinones have been investigated for their effects on monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases. Compounds containing the piperazine moiety have shown promise in modulating MAO activity, suggesting potential applications in treating depression and anxiety disorders .

Antimicrobial Activity

There is emerging evidence that pyridazinone derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. The sulfonyl group in the structure may contribute to this activity by enhancing interactions with bacterial enzymes .

Case Study 1: FGFR Inhibition

In a recent study, a series of pyridazinone compounds were screened for their ability to inhibit FGFR signaling pathways in vitro and in vivo. The lead compound demonstrated significant antitumor efficacy in xenograft models, supporting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyridazinone derivatives against oxidative stress-induced neuronal damage. Results indicated that certain modifications to the piperazine ring improved neuroprotection, highlighting the versatility of this scaffold in drug design .

Mechanism of Action

The mechanism of action of 2-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-6-(2-furyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Inhibiting or activating their function, leading to downstream effects on cellular processes.

    Modulating signaling pathways: Affecting the activity of key signaling molecules, such as kinases or transcription factors.

    Interacting with DNA or RNA: Influencing gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-6-(2-furyl)-3(2H)-pyridazinone is unique due to its combination of a pyridazinone core with a sulfonyl piperazine moiety and a furan ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.

Biological Activity

The compound 2-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-6-(2-furyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, particularly focusing on its effects on various biological targets.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazinone core, a piperazine moiety, and a sulfonyl group attached to a fluorophenyl ring. Its molecular formula is C16H18FN3O3SC_{16}H_{18}FN_{3}O_{3}S, and it has a molecular weight of approximately 363.39 g/mol.

PropertyValue
Molecular FormulaC16H18FN3O3SC_{16}H_{18}FN_{3}O_{3}S
Molecular Weight363.39 g/mol
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:

  • Formation of the Pyridazinone Ring : This is achieved through cyclization reactions involving appropriate carbonyl precursors.
  • Introduction of the Piperazine Moiety : The sulfonyl group is introduced via sulfonylation reactions with fluorinated phenols.
  • Final Modifications : Further modifications can be made to enhance biological activity through strategic substitutions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes. Notably, its structure allows for potential inhibition of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.

Case Studies and Research Findings

  • Monoamine Oxidase Inhibition :
    • A study evaluating related pyridazinones demonstrated that compounds with similar structures effectively inhibited MAO-A and MAO-B enzymes. For instance, derivatives showed IC50 values as low as 0.013 µM for MAO-B, indicating potent inhibitory activity .
    • The selectivity indices for these compounds suggest they may serve as lead candidates for treating neurodegenerative disorders like Alzheimer's disease.
  • Cytotoxicity Assessment :
    • The cytotoxic effects of related pyridazinones were assessed using L929 fibroblast cells. Compounds exhibited varying levels of toxicity, with some derivatives demonstrating significant cytotoxic effects at higher concentrations (IC50 values ranging from 27.05 to 120.6 µM) while others showed minimal toxicity .
  • Anticancer Potential :
    • Research has indicated that pyridazinone derivatives can exhibit anti-proliferative properties against various cancer cell lines. For example, certain analogs demonstrated effective inhibition of tubulin polymerization, which is a critical mechanism in cancer cell proliferation .

Properties

Molecular Formula

C20H19FN4O5S

Molecular Weight

446.5 g/mol

IUPAC Name

2-[2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one

InChI

InChI=1S/C20H19FN4O5S/c21-15-3-5-16(6-4-15)31(28,29)24-11-9-23(10-12-24)20(27)14-25-19(26)8-7-17(22-25)18-2-1-13-30-18/h1-8,13H,9-12,14H2

InChI Key

XWXHXSDWOPRMGM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.